molecular formula C26H24ClN3O4 B11475816 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11475816
M. Wt: 477.9 g/mol
InChI Key: AHSYXABHQQJNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a methoxymethyl group

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrazoloquinazoline structure, followed by the introduction of the chlorophenyl, dimethoxyphenyl, and methoxymethyl groups. Common reagents used in these reactions include various chlorinating agents, methoxylating agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted pyrazoloquinazolines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Studies have shown that derivatives of pyrazolo[1,5-a]quinazolinones possess significant antimicrobial properties. For instance, compounds similar to 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one have been evaluated against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting microbial growth .

Anti-inflammatory Properties

Similar compounds within the quinazolinone class have been reported to exhibit anti-inflammatory effects. For example, derivatives have shown efficacy in reducing edema in animal models, indicating their potential use in treating inflammatory conditions .

Antitumor Activity

Some studies suggest that pyrazoloquinazolinone derivatives can inhibit tumor cell proliferation. The structural features of these compounds may enhance their interaction with specific biological targets involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Abdelkhalek et al.Explored various quinazolinone derivatives and their anti-inflammatory effects; indicated that modifications in structure can enhance biological activity .
RSC AdvancesInvestigated the antimicrobial properties of related compounds; demonstrated significant inhibition against several pathogens .
Chemical BookProvided insights into the chemical properties and structural analysis of the compound .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:

    Pyrazoloquinazolines: These compounds share the core pyrazoloquinazoline structure but differ in the substituents attached to the core.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group that exhibit similar chemical and biological properties.

    Dimethoxyphenyl derivatives: Compounds with a dimethoxyphenyl group that may have similar applications in research and industry.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C26H24ClN3O4
  • Molecular Weight : 447.9 g/mol
  • IUPAC Name : 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various receptors, including the metabotropic glutamate receptor (mGluR). Studies indicate that derivatives of quinazolinones exhibit negative allosteric modulation at specific mGluR subtypes, which could have implications for treating neurological disorders .
  • Antimicrobial Activity : Quinazoline derivatives are noted for their antimicrobial properties. Research has demonstrated that structurally similar compounds possess significant antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .
  • Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis and cell cycle arrest, which are critical for developing anticancer therapies .

Pharmacological Studies

Recent studies have explored the pharmacokinetic profiles of similar quinazoline derivatives. For instance:

  • Animal Models : In vivo studies have shown that certain derivatives exhibit favorable pharmacokinetic properties, such as rapid brain uptake and prolonged half-life, which are essential for central nervous system-targeted therapies .
  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that these compounds can significantly inhibit cell proliferation at micromolar concentrations. For example, IC50 values for related compounds were reported around 4.65 µM to 6.14 µM against specific targets .

Case Studies

  • Quinazoline Derivatives in Neurology :
    • A study investigated a series of quinazoline derivatives for their effects on mGluR7 activity. Among them, compounds similar to our target showed promising results as negative allosteric modulators, potentially aiding in the treatment of anxiety and depression-related disorders .
  • Antimicrobial Efficacy :
    • Multiple studies have documented the antimicrobial efficacy of quinazoline derivatives against a range of pathogens. For instance, a derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
A9-7mGluR7 Modulation6.14
A9-3mGluR7 Modulation4.65
Derivative XAntimicrobial<10

Properties

Molecular Formula

C26H24ClN3O4

Molecular Weight

477.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C26H24ClN3O4/c1-32-14-20-25(16-5-4-6-18(27)9-16)26-28-13-19-21(30(26)29-20)10-17(11-22(19)31)15-7-8-23(33-2)24(12-15)34-3/h4-9,12-13,17H,10-11,14H2,1-3H3

InChI Key

AHSYXABHQQJNCU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.